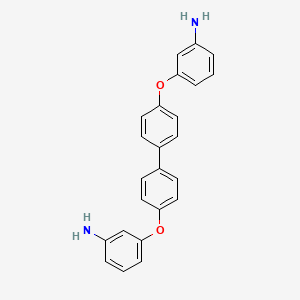

4,4'-Bis(3-aminophenoxy)biphenyl

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[4-[4-(3-aminophenoxy)phenyl]phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c25-19-3-1-5-23(15-19)27-21-11-7-17(8-12-21)18-9-13-22(14-10-18)28-24-6-2-4-20(26)16-24/h1-16H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQABCHSIIXVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC(=C4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668237 | |

| Record name | 3,3′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[benzenamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105112-76-3 | |

| Record name | 3,3′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105112-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-(Biphenyl-4,4'-diylbis(oxy))dianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105112763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[benzenamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[biphenyl-4,4'-diylbis(oxy)]dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4,4'-Bis(3-aminophenoxy)biphenyl, a crucial monomer in the production of high-performance polymers such as polyimides. The synthesis is typically achieved through a two-step process: a nucleophilic aromatic substitution to form the dinitro intermediate, followed by the reduction of the nitro groups to amines.

Synthesis Pathway

The synthesis of this compound proceeds through a two-step reaction. The first step involves the formation of the ether linkage via a nucleophilic aromatic substitution reaction to produce 4,4'-Bis(3-nitrophenoxy)biphenyl. This intermediate is then subjected to a reduction reaction to convert the two nitro groups into the desired amino groups.

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl

The initial step involves a Williamson ether synthesis, a type of nucleophilic aromatic substitution, between 4,4'-biphenol and a 3-substituted halonitrobenzene or dinitrobenzene in the presence of a base.

Experimental Protocol:

A typical procedure for this step involves the reaction of 4,4'-biphenol with a substituted nitrobenzene, such as m-dinitrobenzene or p-chloronitrobenzene, in the presence of a base like potassium carbonate.[1] The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF).[1]

Detailed Methodology:

-

To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 4,4'-biphenol, 1-chloro-3-nitrobenzene, potassium carbonate, and dimethylformamide (DMF).

-

The mixture is heated to reflux under a nitrogen atmosphere for a specified period.

-

After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried to yield crude 4,4'-Bis(3-nitrophenoxy)biphenyl.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Step 2: Synthesis of this compound

The final step is the reduction of the nitro groups of 4,4'-Bis(3-nitrophenoxy)biphenyl to form the corresponding diamine. This can be achieved through various methods, with catalytic hydrogenation and chemical reduction using hydrazine hydrate being the most common.

Method A: Reduction with Hydrazine Hydrate

This method utilizes hydrazine hydrate in the presence of a catalyst to reduce the nitro groups.

-

A reaction vessel is charged with crude 4,4'-Bis(3-nitrophenoxy)biphenyl, a solvent such as 2-methoxyethanol, activated carbon, and ferric chloride hexahydrate.[2]

-

The mixture is stirred and heated to 70-80°C.[2]

-

Hydrazine hydrate is added dropwise to the heated mixture over a period of several hours.[2]

-

After the addition is complete, the reaction is stirred for an additional period at the same temperature to ensure completion.[2]

-

The hot reaction mixture is filtered to remove the catalyst.[2]

-

The filtrate is cooled and poured into water to precipitate the crude product.[2]

-

The crude product is collected and can be purified by forming the hydrochloride salt, followed by neutralization with aqueous ammonia to yield the final product.[2]

Caption: Workflow for the reduction of the dinitro intermediate using hydrazine hydrate.

Method B: Catalytic Hydrogenation

This method involves the use of hydrogen gas and a metal catalyst for the reduction.

-

The dinitro compound, a solvent (such as tetrahydrofuran or 2-methyltetrahydrofuran), and a hydrogenation catalyst are placed in a high-pressure reaction kettle.[3]

-

The reactor is pressurized with hydrogen to 0.5-5 MPa and heated to 25-100°C.[3]

-

The reaction is allowed to proceed until the theoretical amount of hydrogen is consumed.

-

After the reaction, the catalyst is removed by filtration.[3]

-

An antioxidant may be added to the filtrate.[3]

-

The filtrate is then added dropwise to water to crystallize the product.[3]

-

The resulting solid is collected by filtration and dried to obtain this compound.[3]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the synthesis of this compound.

| Parameter | Value | Reference |

| Reduction with Hydrazine Hydrate | ||

| Yield | 85% | [2] |

| Purity (HPLC) | 99.6% | [2] |

| Melting Point | 144-146°C | [2] |

| Catalytic Hydrogenation | ||

| Yield | >90% | [3] |

| Purity | >99.0% | [3] |

| Appearance | White solid | [3] |

Table 1: Quantitative data for the synthesis of this compound.

Characterization

The final product, this compound, can be characterized by various analytical techniques to confirm its identity and purity. These include:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[2]

-

Melting Point Analysis: To assess the purity of the crystalline solid.[2]

-

Spectroscopic Methods (NMR, IR, MS): To confirm the chemical structure of the synthesized molecule.

This guide provides a comprehensive overview of the synthesis of this compound, intended to be a valuable resource for professionals in chemical research and development. The detailed protocols and data presented herein should facilitate the successful synthesis and purification of this important monomer.

References

An In-Depth Technical Guide to 4,4'-Bis(3-aminophenoxy)biphenyl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bis(3-aminophenoxy)biphenyl is a highly versatile aromatic diamine monomer that serves as a critical building block in the synthesis of high-performance polymers, most notably polyimides. Its unique molecular architecture, which combines a rigid biphenyl core with flexible ether linkages, imparts a desirable balance of thermal stability, mechanical strength, and processability to the resulting polymers. This technical guide provides a comprehensive overview of the core properties, synthesis, and characterization of this compound, with a focus on its application in materials science. Detailed experimental protocols for its synthesis and subsequent polymerization are provided, alongside visualizations of key processes and structure-property relationships.

Core Properties of this compound

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dianiline, 43BAPOBP |

| CAS Number | 105112-76-3[1] |

| Molecular Formula | C₂₄H₂₀N₂O₂[1] |

| Molecular Weight | 368.44 g/mol [1] |

| Appearance | White to reddish-yellow powder/crystal[1] |

| Melting Point | 147 °C[1] |

| Purity | >99%[1] |

Solubility

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of a dinitro intermediate followed by a reduction to the diamine.

Experimental Protocol: Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl (Dinitro Intermediate)

This procedure is based on the principles of nucleophilic aromatic substitution.

Materials:

-

4,4'-Biphenol

-

m-Dinitrobenzene or p-Chloronitrobenzene

-

Potassium Carbonate (or other suitable base)

-

Polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc))

-

Nitrogen gas supply

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 4,4'-biphenol and m-dinitrobenzene (or p-chloronitrobenzene) in the polar aprotic solvent.

-

Add potassium carbonate to the mixture as an acid-binding agent.

-

Heat the reaction mixture to a temperature range of 80–120°C under a nitrogen atmosphere to prevent oxidation.

-

Maintain the reaction at this temperature with continuous stirring for a period sufficient to ensure complete reaction, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water to precipitate the crude 4,4'-bis(3-nitrophenoxy)biphenyl.

-

Collect the precipitate by filtration, wash thoroughly with water to remove any inorganic salts, and then with a suitable organic solvent (e.g., methanol) to remove unreacted starting materials.

-

Dry the product under vacuum to obtain the purified dinitro intermediate.

Experimental Protocol: Catalytic Hydrogenation to this compound

This step involves the reduction of the nitro groups of the intermediate to amine groups.

Materials:

-

4,4'-Bis(3-nitrophenoxy)biphenyl

-

Solvent (e.g., ethylene glycol monomethyl ether, tetrahydrofuran (THF), or 2-methyltetrahydrofuran)

-

Catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel)

-

Reducing agent (e.g., Hydrazine hydrate or Hydrogen gas)

-

Hydrochloric acid (for hydrochloride salt formation, optional)

-

Ammonia water (for neutralization, optional)

-

Antioxidant (optional)

-

High-pressure reaction kettle (if using hydrogen gas)

-

Standard laboratory glassware for filtration and crystallization

Procedure (using Hydrazine Hydrate):

-

In a round-bottom flask, dissolve 4,4'-bis(3-nitrophenoxy)biphenyl in ethylene glycol monomethyl ether.

-

Add the catalyst (e.g., Pd/C) to the solution.

-

Heat the mixture to 78-80°C.

-

Slowly add hydrazine hydrate to the reaction mixture. The reaction is exothermic and will generate nitrogen gas.

-

After the addition is complete, maintain the reaction at 78-80°C for approximately 5 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and filter to remove the catalyst.

-

Pour the filtrate into water to precipitate the crude this compound.

-

For further purification, the crude product can be dissolved in a hot mixture of hydrochloric acid and isopropanol/water to form the hydrochloride salt, which is then crystallized by cooling.

-

The hydrochloride salt is then neutralized with ammonia water to yield the pure this compound, which is collected by filtration, washed with water, and dried.

Procedure (using Hydrogen Gas):

-

Charge a high-pressure reaction kettle with 4,4'-bis(3-nitrophenoxy)biphenyl, a suitable solvent (e.g., THF), and the hydrogenation catalyst (e.g., Pd/C).

-

Seal the reactor and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to 0.5-5 MPa.

-

Heat the reaction mixture to 25-100°C with stirring.

-

Maintain these conditions until the hydrogen uptake ceases, indicating the completion of the reaction.

-

Cool the reactor, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

An antioxidant may be added to the filtrate to prevent oxidation of the amine product.

-

The product is then isolated by crystallization, which can be induced by adding the filtrate to water.

-

The resulting solid is collected by filtration and dried to yield this compound.

Application in High-Performance Polymers: Polyimide Synthesis

This compound is a key monomer in the synthesis of polyimides, which are known for their exceptional thermal and chemical resistance.

Experimental Protocol: Two-Step Polyimide Synthesis

This is the most common method for preparing polyimides from aromatic diamines and dianhydrides.

Materials:

-

This compound

-

Aromatic tetracarboxylic dianhydride (e.g., Pyromellitic dianhydride (PMDA))

-

Polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP))

-

Nitrogen gas supply

-

Standard laboratory glassware for stirring and casting films

Procedure:

-

Poly(amic acid) Formation:

-

In a dry flask under a nitrogen atmosphere, dissolve an equimolar amount of this compound in the chosen solvent.

-

Slowly add an equimolar amount of the dianhydride (e.g., PMDA) to the stirred solution at room temperature. The reaction is typically exothermic.

-

Continue stirring at room temperature for several hours (e.g., 24 hours) to form a viscous poly(amic acid) solution.

-

-

Thermal Imidization:

-

Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

-

Place the cast film in an oven and subject it to a stepwise heating program to gradually remove the solvent and induce cyclodehydration (imidization). A typical heating program might be:

-

80°C for 1-2 hours

-

150°C for 1 hour

-

200°C for 1 hour

-

250°C for 1 hour

-

300°C for 1 hour

-

-

After cooling, the resulting polyimide film can be peeled from the glass substrate.

-

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Polyimide Synthesis Workflow

Caption: Two-step synthesis of polyimides.

Structure-Property Relationships

Caption: Influence of monomer structure on polymer properties.

Conclusion

This compound is a valuable monomer for the synthesis of high-performance polymers, particularly polyimides. Its well-defined synthesis and the unique combination of structural elements allow for the creation of materials with superior thermal and mechanical properties. This guide provides the essential information for researchers and professionals to understand and utilize this compound in the development of advanced materials. While its primary application lies in materials science, the fundamental understanding of its properties and reactions can be beneficial to a broader scientific audience.

References

An In-depth Technical Guide to 4,4'-Bis(3-aminophenoxy)biphenyl: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of 4,4'-Bis(3-aminophenoxy)biphenyl. This aromatic diamine is a significant monomer in the production of high-performance polyimides, valued for their exceptional thermal stability and mechanical properties. This document details the established synthetic pathways, including experimental protocols for the preparation of the nitro precursor and its subsequent reduction to the final amine. While the primary utility of this compound lies in materials science, this guide also addresses the current landscape of its biological activity and application in drug development, alongside a discussion of its molecular characteristics.

Molecular Structure and Properties

This compound is a symmetrical aromatic molecule with the chemical formula C₂₄H₂₀N₂O₂ and a molecular weight of 368.44 g/mol .[1] Its structure is characterized by a central biphenyl core linked to two aminophenoxy groups at the 4 and 4' positions. The aminophenoxy groups are, in turn, connected via an ether linkage.

The key structural features of this molecule include:

-

Biphenyl Core: The rigid biphenyl group imparts thermal stability and mechanical strength to the polymers derived from it.[2]

-

Ether Linkages: These flexible ether bonds enhance the processability of the resulting polymers.[2]

-

Amine Functional Groups: The two primary amine groups are the reactive sites for polymerization, typically with dianhydrides, to form polyimides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 105112-76-3 | [2] |

| Molecular Formula | C₂₄H₂₀N₂O₂ | [1] |

| Molecular Weight | 368.44 g/mol | [1] |

| Appearance | White to reddish-yellow powder/crystal | [1] |

| Melting Point | 147 °C | [1] |

| Purity | >99% | [1] |

Spectroscopic Characterization

The structure of this compound is routinely confirmed using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry.[2]

-

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine groups, C-O-C stretching of the ether linkages, and aromatic C-H and C=C stretching.

-

Mass Spectrometry: This technique is used to confirm the molecular weight of the compound, which is 368.44 g/mol .[2]

Note on Quantitative Structural Data: Despite a comprehensive search of scientific literature, detailed experimental data from single-crystal X-ray diffraction studies, which would provide precise bond lengths and angles for this compound, are not publicly available. Computational chemistry studies could provide theoretical values, but no specific studies on this molecule were identified.

Synthesis of this compound

The synthesis of this compound is a well-established two-step process. The first step involves the synthesis of the dinitro precursor, 4,4'-Bis(3-nitrophenoxy)biphenyl, via a nucleophilic aromatic substitution reaction. The second step is the reduction of the nitro groups to the desired amine functionalities.[2]

Experimental Protocols

This procedure involves the reaction of 4,4'-biphenol with an excess of a nitrated benzene derivative in the presence of a base.[2] A typical protocol is as follows:

-

Reactants: 4,4'-biphenol and m-dinitrobenzene.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base: An acid-binding agent like potassium carbonate.[2]

-

Procedure:

-

Dissolve 4,4'-biphenol and an excess of m-dinitrobenzene in the chosen solvent in a reaction vessel equipped with a condenser and a stirrer.

-

Add potassium carbonate to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to a temperature typically ranging from 130-140°C for 3-5 hours.[3][4]

-

After the reaction is complete, cool the mixture and filter to remove inorganic salts.

-

The filtrate is then poured into water to precipitate the crude 4,4'-Bis(3-nitrophenoxy)biphenyl.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The dinitro compound is then reduced to the diamine. Catalytic hydrogenation is a common and efficient method.[2]

-

Reactants: 100 grams (0.23 mol) of crude 4,4'-bis(3-nitrophenoxy)biphenyl.[5]

-

Catalyst: 10 grams of activated carbon and 1 gram of ferric chloride hexahydrate.[5]

-

Reducing Agent: 46 grams (0.92 mol) of hydrazine hydrate.[5]

-

Solvent: 500 ml of 2-methoxyethanol.[5]

-

Procedure:

-

In a 1-liter glass reaction vessel, charge the crude 4,4'-bis(3-nitrophenoxy)biphenyl, activated carbon, ferric chloride hexahydrate, and 2-methoxyethanol.[5]

-

Stir the mixture for 30 minutes under reflux.[5]

-

Add the hydrazine hydrate dropwise over 3 hours at a temperature of 70-80°C.[5]

-

After the addition is complete, continue stirring for 5 hours at 70-80°C to terminate the reaction.[5]

-

Cool the reaction mixture and filter to remove the catalyst.[5]

-

Pour the filtrate into 500 ml of water to precipitate the crude product.[5]

-

Filter the separated crystals and dissolve them in a mixture of 48 grams of 35% hydrochloric acid and 540 ml of 50% isopropyl alcohol by warming.[5]

-

Allow the solution to cool to form the hydrochloride salt of this compound.[5]

-

Filter the hydrochloride salt, add it to 540 ml of 50% isopropyl alcohol, and warm the mixture.[5]

-

Add 5 grams of activated carbon, filter the solution, and neutralize it with aqueous ammonia.[5]

-

The separated crystals of this compound are then filtered, washed with water, and dried.[5] This process yields colorless crystals with a melting point of 144-146°C and a purity of 99.6% as determined by high-speed liquid chromatography.[5]

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Materials Science

The primary application of this compound is as a monomer in the synthesis of polyimides. These high-performance polymers are known for their excellent thermal and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries.

Polyimide Synthesis

Polyimides are typically synthesized in a two-step process involving the reaction of a diamine, such as this compound, with a tetracarboxylic dianhydride, such as Pyromellitic Dianhydride (PMDA).[2]

-

Poly(amic acid) Formation: The diamine and dianhydride are reacted in a polar aprotic solvent to form a soluble poly(amic acid) precursor.

-

Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical cyclodehydration.

The combination of the rigid biphenyl core and the flexible ether linkages in this compound allows for the synthesis of polyimides with a desirable balance of properties, including high glass transition temperatures and good processability.[2]

Polyimide Synthesis Workflow Diagram

Caption: General workflow for polyimide synthesis.

Biological Activity and Signaling Pathways

A thorough review of the existing scientific literature reveals a significant lack of research into the biological activity of this compound. There is currently no evidence to suggest that this compound is involved in or modulates any known biological signaling pathways. Its application appears to be exclusively in the field of materials science, particularly in the synthesis of high-performance polymers.

For professionals in drug development, it is important to note that the core structure of this compound contains motifs (biphenyls, aromatic amines, and ethers) that are present in various biologically active molecules. However, this specific compound has not been investigated for its potential pharmacological effects. Any consideration of this molecule or its derivatives for pharmaceutical applications would require extensive in vitro and in vivo studies to determine its bioactivity, toxicity, and mechanism of action.

Conclusion

This compound is a well-characterized aromatic diamine with a clear and established role in the synthesis of high-performance polyimides. The synthetic route to this monomer is robust and scalable, providing a reliable source for the polymer industry. Its unique molecular architecture, combining rigidity and flexibility, imparts desirable properties to the resulting polymers.

From the perspective of drug development and life sciences, this compound remains an unexplored entity. The absence of data on its biological activity or its interaction with cellular signaling pathways means that its potential in these areas is completely unknown. Future research could explore the biological properties of this and related compounds, but at present, its significance is firmly rooted in the realm of materials chemistry.

References

- 1. ossila.com [ossila.com]

- 2. This compound | 105112-76-3 | Benchchem [benchchem.com]

- 3. 4,4'-Bis(4-aminophenoxy)biphenyl synthesis - chemicalbook [chemicalbook.com]

- 4. CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

A Technical Guide to the Solubility of 4,4'-Bis(3-aminophenoxy)biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Bis(3-aminophenoxy)biphenyl, a key monomer in the synthesis of high-performance polymers. Understanding the solubility of this compound is critical for its effective use in polymerization processes, enabling the production of advanced materials with desirable properties for various applications, including in the aerospace and electronics industries.

Introduction to this compound

This compound is an aromatic diamine characterized by a rigid biphenyl core and flexible ether linkages. This unique molecular structure imparts a favorable balance of thermal stability and processability to the polymers derived from it, such as polyimides and poly(amide-imide)s. The meta-position of the terminal amino groups on the phenoxy rings introduces a kink in the polymer backbone, which can disrupt chain packing and enhance solubility.[1] The solubility of this monomer is a crucial parameter for controlling polymerization kinetics, molecular weight, and the overall quality of the final polymer.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility characteristics can be inferred from its molecular structure and its common applications in polymer synthesis.

The presence of polar amino and ether groups suggests good solubility in polar aprotic solvents. These solvents are capable of forming hydrogen bonds with the amino groups and engaging in dipole-dipole interactions with the ether linkages and the aromatic rings. The large, nonpolar biphenyl core would likely limit its solubility in water and nonpolar solvents.

Based on these structural considerations and its use in polymerization reactions, the following qualitative solubility profile is expected:

| Solvent Class | Solvent Examples | Predicted Qualitative Solubility | Rationale |

| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | High | Strong dipole-dipole interactions and potential for hydrogen bonding with the amino groups. Commonly used as a solvent for polymerizations involving this monomer.[1] |

| N,N-Dimethylacetamide (DMAc) | High | Similar to NMP, it is a strong hydrogen bond acceptor and can effectively solvate the molecule. Polyimides derived from this diamine often show good solubility in DMAc.[1] | |

| N,N-Dimethylformamide (DMF) | High | Another common polar aprotic solvent for polymerization reactions that is expected to be a good solvent for this diamine. | |

| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Polar Protic | Water | Low | The large hydrophobic biphenyl core is expected to dominate, leading to poor water solubility despite the presence of polar groups. |

| Ethanol, Methanol | Low to Medium | The polar hydroxyl group of the alcohol can interact with the amine and ether groups, but the nonpolar alkyl chain may limit overall solubility. | |

| Nonpolar | Toluene, Hexane | Low | The molecule's overall polarity is too high for significant solubility in nonpolar solvents. |

| Chlorinated | Chloroform (CHCl₃), Dichloromethane (CH₂Cl₂) | Low to Medium | May exhibit some solubility due to dipole-dipole interactions, but likely not as effective as polar aprotic solvents. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following is a detailed methodology based on the isothermal shake-flask method, a common technique for determining the solubility of a solid in a liquid.

Materials and Equipment

-

Solute: this compound (purity > 99%)

-

Solvents: A range of analytical grade solvents (e.g., NMP, DMAc, DMF, DMSO, water, ethanol, toluene).

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 μm PTFE)

-

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 50 °C).

-

Agitate the vials for a sufficient time to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered supernatant with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Concentration Analysis:

-

HPLC Method:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.

-

Prepare a series of standard solutions and measure their absorbance at λ_max to create a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.

-

-

Data Calculation

Calculate the solubility (S) of this compound in the solvent at the specified temperature using the following formula:

S (g/L) = C × DF

Where:

-

C is the concentration of the diluted sample determined from the analytical method (in g/L).

-

DF is the dilution factor.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Structure-Solubility Relationship

The diagram below outlines the logical connection between the molecular structure of this compound and its predicted solubility in different solvent types.

Caption: Structure-solubility relationship of the compound.

Conclusion

This compound is a vital monomer whose solubility is a key factor in the synthesis of high-performance polymers. While quantitative data is sparse in existing literature, a strong qualitative understanding of its solubility can be derived from its molecular structure. It is predicted to be highly soluble in polar aprotic solvents, which are commonly used in the polymerization processes it is involved in. For precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable method for researchers to determine the solubility of this compound in various solvents and at different temperatures, thereby facilitating more controlled and optimized polymer synthesis.

References

The Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the aromatic diamine, 4,4'-Bis(3-aminophenoxy)biphenyl. This compound is a critical monomer in the synthesis of high-performance polyimides, where thermal resilience is a key performance characteristic. This document collates available data on its thermal properties, details relevant experimental protocols, and provides a comparative context for its stability.

Core Concepts: Structure and Thermal Performance

This compound is a molecule characterized by a central biphenyl unit, which imparts rigidity and a high degree of aromaticity. This core is flanked by flexible ether linkages and terminated with reactive aminophenoxy groups. This unique combination of a rigid biphenyl core and flexible ether linkages is instrumental in the synthesis of polymers with a desirable balance of properties. The incorporation of such aromatic diamines into polymer backbones leads to materials with high glass transition temperatures (Tg), enabling them to maintain their structural integrity at elevated temperatures, often exceeding 300°C.

Polymers derived from this compound, such as polyimides, are renowned for their high thermal stability, with decomposition temperatures frequently exceeding 400°C, alongside excellent mechanical strength and chemical resistance.[1] These attributes make them highly suitable for demanding applications in the aerospace and electronics industries.[1]

Quantitative Thermal Data

While extensive quantitative data on the thermal decomposition of the this compound monomer is not widely available in peer-reviewed literature, its melting point has been consistently reported. The following table summarizes the available data. The decomposition temperatures are included as placeholders to indicate the type of data typically sought in thermal stability analysis.

| Thermal Property | Value | Method | Notes |

| Melting Point (Tm) | 147 °C | DSC | Consistently reported in supplier data sheets. |

| Onset Decomposition Temperature (Td, onset) | Data not available | TGA | Expected to be significantly higher than the melting point. |

| 5% Weight Loss Temperature (TGA) | Data not available | TGA | A key indicator of the initiation of thermal decomposition. |

| 10% Weight Loss Temperature (TGA) | Data not available | TGA | Another common metric for thermal stability. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting with a nucleophilic aromatic substitution followed by a reduction.

Step 1: Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl

This precursor is synthesized via a nucleophilic aromatic substitution reaction. A common method involves the reaction of 4,4'-biphenol with an excess of m-dinitrobenzene in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a weak base like potassium carbonate (K₂CO₃). The reaction mixture is heated to facilitate the displacement of one of the nitro groups on each m-dinitrobenzene molecule by the hydroxyl groups of the biphenol.

Step 2: Reduction to this compound

The nitro groups of 4,4'-Bis(3-nitrophenoxy)biphenyl are then reduced to amino groups. A widely used and efficient method is catalytic hydrogenation. This involves dissolving the dinitro compound in a suitable solvent, such as tetrahydrofuran (THF) or ethanol, and reacting it with hydrogen gas (H₂) under pressure in the presence of a catalyst, typically palladium on carbon (Pd/C). The reaction is monitored until the uptake of hydrogen ceases, indicating the complete reduction of the nitro groups. The catalyst is then removed by filtration, and the product is isolated by crystallization from the solvent.

Thermal Analysis Methodology

A general workflow for assessing the thermal stability of a compound like this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is outlined below.

Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (commonly alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate, typically 10 °C/min, from ambient temperature to a final temperature well above the expected decomposition range (e.g., 800 °C).

-

Data Acquisition: The instrument continuously measures and records the sample's weight as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which specific percentages of weight loss occur (e.g., 5% and 10%).

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating Program: The sample and reference pans are subjected to a controlled temperature program, typically heating at a constant rate (e.g., 10 °C/min) over a temperature range that includes the melting point and any other phase transitions.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events such as melting (indicated by a peak) and exothermic events like crystallization or decomposition. The peak temperature and the area under the peak (enthalpy of fusion) are determined for the melting transition.

Comparative Thermal Stability

In the absence of specific TGA data for this compound, a qualitative assessment can be made by comparing its structure to other aromatic diamines. The presence of the rigid biphenyl group is known to enhance thermal stability by restricting rotational freedom and promoting strong intermolecular interactions. The ether linkages, while providing some flexibility for processability in the resulting polymers, are also thermally stable.

For context, other aromatic diamines like 4,4'-oxydianiline (ODA) and benzidine derivatives are also used in high-performance polymers and exhibit high thermal stability. The combination of the biphenyl core and ether linkages in this compound is a deliberate design to balance high-temperature performance with processability, suggesting that the monomer itself possesses significant thermal stability, likely decomposing at temperatures well above its melting point.

Conclusion

This compound is a key monomer for high-performance polymers, and its chemical structure inherently suggests a high degree of thermal stability. While comprehensive quantitative data on its thermal decomposition is limited, its known melting point and the exceptional thermal performance of the polyimides derived from it underscore its suitability for high-temperature applications. The experimental protocols for its synthesis and thermal analysis are well-established. Further research to quantify the decomposition kinetics of the monomer would be a valuable addition to the field.

References

An In-depth Technical Guide to the Spectroscopic Data of 4,4'-Bis(3-aminophenoxy)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 3,3'-((1,1'-biphenyl)-4,4'-diylbis(oxy))dianiline

-

CAS Number: 105112-76-3

-

Molecular Formula: C₂₄H₂₀N₂O₂

-

Appearance: White to light yellow powder or crystals[1]

-

Melting Point: Approximately 147 °C[1]

Spectroscopic Data

Spectroscopic techniques are crucial for the structural confirmation of 4,4'-Bis(3-aminophenoxy)biphenyl.[2] The following tables summarize the expected quantitative data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically acquired using a KBr wafer or an Attenuated Total Reflectance (ATR) setup.[2]

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |

| 3450-3300 | N-H stretch (asymmetric & symmetric) | Two sharp bands |

| 3100-3000 | Aromatic C-H stretch | Multiple weak bands |

| 1620-1580 | N-H bend (scissoring) | Strong to medium band |

| 1600-1450 | Aromatic C=C stretch | Multiple sharp bands |

| 1250-1200 | Aryl-O-C stretch (asymmetric) | Strong, broad band |

| 1050-1000 | Aryl-O-C stretch (symmetric) | Medium band |

| 880-820 | C-H out-of-plane bend (para-subst.) | Strong band |

| 800-750 | C-H out-of-plane bend (meta-subst.) | Strong band |

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy (Predicted Chemical Shifts)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.6 | Doublet | 4H | Protons on the biphenyl ring (ortho to the ether linkage) |

| ~7.0 | Doublet | 4H | Protons on the biphenyl ring (meta to the ether linkage) |

| ~6.8 | Triplet | 2H | Protons on the aminophenoxy ring (para to the amino group) |

| ~6.3-6.5 | Multiplet | 6H | Other protons on the aminophenoxy rings |

| ~5.2 | Singlet | 4H | Amine (-NH₂) protons |

¹³C NMR Spectroscopy (Predicted Chemical Shifts)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Aromatic C-O |

| ~150 | Aromatic C-N |

| ~138 | Quaternary carbon in the biphenyl ring |

| ~132 | Quaternary carbon in the biphenyl ring |

| ~130 | Aromatic C-H (aminophenoxy) |

| ~128 | Aromatic C-H (biphenyl) |

| ~118 | Aromatic C-H (aminophenoxy) |

| ~108 | Aromatic C-H (aminophenoxy) |

| ~105 | Aromatic C-H (aminophenoxy) |

Mass spectrometry is employed to confirm the molecular weight of the compound.[2]

| m/z Value | Interpretation |

| 368.15 | [M]⁺ (Molecular ion) |

| 369.16 | [M+1]⁺ (Isotopic peak) |

Experimental Protocols

The synthesis is a two-step process involving the formation of a dinitro intermediate followed by its reduction.

Step 1: Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl

This step is achieved through a nucleophilic aromatic substitution (SNAr) reaction.[2]

-

Reactants: 4,4'-Biphenol and m-dinitrobenzene.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base: An acid-binding agent like potassium carbonate (K₂CO₃).

-

Procedure:

-

In a reaction vessel, dissolve 4,4'-biphenol and an excess of m-dinitrobenzene in the chosen solvent.

-

Add potassium carbonate to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it into water to precipitate the crude 4,4'-Bis(3-nitrophenoxy)biphenyl.

-

Filter the precipitate, wash it with water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a solvent mixture) to obtain the purified dinitro compound.

-

Step 2: Reduction of 4,4'-Bis(3-nitrophenoxy)biphenyl to this compound

The nitro groups of the precursor are reduced to amine groups.

-

Reactants: 4,4'-Bis(3-nitrophenoxy)biphenyl.

-

Reducing Agent: Hydrazine hydrate in the presence of a catalyst (e.g., Palladium on carbon, Pd/C) or catalytic hydrogenation with H₂ gas.

-

Solvent: A solvent such as ethanol, tetrahydrofuran (THF), or ethylene glycol monomethyl ether.

-

Procedure:

-

Suspend 4,4'-Bis(3-nitrophenoxy)biphenyl in the chosen solvent in a reaction vessel.

-

Add the catalyst (e.g., 5-10% Pd/C).

-

If using hydrazine hydrate, add it dropwise to the mixture at an elevated temperature (e.g., 78-80 °C).

-

If using catalytic hydrogenation, subject the mixture to hydrogen gas in a high-pressure reactor at a suitable temperature and pressure (e.g., 25-100 °C, 0.5-5 MPa).

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture and filter it to remove the catalyst.

-

Pour the filtrate into water to precipitate the crude this compound.

-

Filter the product, wash it with water, and dry it.

-

For further purification, the crude product can be dissolved in a mixture of hydrochloric acid and isopropanol to form the hydrochloride salt, which is then neutralized with aqueous ammonia to yield the purified final product.

-

-

FTIR Spectroscopy:

-

Prepare the sample as a KBr pellet or apply it directly to the crystal of an ATR-FTIR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

-

NMR Spectroscopy:

-

Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).

-

Process the spectra (Fourier transformation, phase correction, and baseline correction).

-

Analyze the chemical shifts, multiplicities, and integrations to elucidate the structure.

-

-

Mass Spectrometry:

-

Dissolve the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak.

-

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Workflow for spectroscopic analysis.

References

The Pivotal Role of 4,4'-Bis(3-aminophenoxy)biphenyl in Advanced Polymer Chemistry: A Technical Guide

An in-depth exploration into the synthesis, properties, and applications of high-performance polymers derived from the versatile diamine monomer, 4,4'-Bis(3-aminophenoxy)biphenyl.

Introduction

In the relentless pursuit of high-performance materials, this compound (BAPB) has emerged as a critical building block in the field of polymer chemistry. Its unique molecular architecture, featuring a rigid biphenyl core integrated with flexible ether linkages, imparts a remarkable combination of thermal stability, mechanical robustness, and processability to the resulting polymers. This technical guide provides a comprehensive overview of the applications of BAPB in polymer synthesis, with a primary focus on polyimides, for researchers, scientists, and professionals in drug development and materials science.

Core Applications in Polyimide Synthesis

The principal application of this compound lies in its role as a diamine monomer for the synthesis of aromatic polyimides. These polymers are renowned for their exceptional performance characteristics, making them indispensable in demanding sectors such as the aerospace and electronics industries.[1] The incorporation of the BAPB monomer into the polymer backbone results in polyimides with a desirable balance of properties. The rigid biphenyl unit contributes to high glass transition temperatures (Tg) and excellent thermal stability, while the flexible ether linkages enhance solubility and processability.

The synthesis of polyimides from BAPB typically follows a two-step polycondensation reaction. The first step involves the reaction of BAPB with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical cyclodehydration.

Caption: General two-step synthesis of polyimides from this compound.

Structure-Property Relationships of BAPB-Based Polyimides

The final properties of polyimides derived from BAPB are significantly influenced by the choice of the aromatic dianhydride. By varying the dianhydride, a wide range of properties can be tailored to meet specific application requirements. The following sections detail the properties of polyimides synthesized from BAPB and several common dianhydrides.

Data Presentation: Properties of BAPB-Based Polyimides

| Dianhydride | Polymer Designation | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (1 MHz) |

| Pyromellitic Dianhydride (PMDA) | BAPB-PMDA | 260 - 280 | > 500 | 100 - 120 | 5 - 10 | 3.2 - 3.5 |

| 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) | BAPB-BPDA | 280 - 300 | > 520 | 110 - 130 | 10 - 20 | 3.0 - 3.3 |

| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | BAPB-6FDA | 240 - 260 | > 500 | 90 - 110 | 15 - 25 | 2.7 - 2.9 |

| 4,4'-Oxydiphthalic Anhydride (ODPA) | BAPB-ODPA | 250 - 270 | > 510 | 100 - 120 | 10 - 15 | 3.1 - 3.4 |

Note: The values presented are approximate ranges compiled from various sources and can vary depending on the specific synthesis and processing conditions.

Caption: Influence of dianhydride structure on the properties of BAPB-based polyimides.

Experimental Protocols

Synthesis of this compound (BAPB)

The synthesis of BAPB is typically a two-step process starting from 4,4'-biphenol.

Caption: Workflow for the synthesis of this compound (BAPB).

Step 1: Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl

-

To a flask equipped with a stirrer, condenser, and nitrogen inlet, add 4,4'-biphenol, m-dinitrobenzene, and potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into water to precipitate the dinitro product.

-

Filter, wash the solid with water and a suitable organic solvent (e.g., methanol), and dry under vacuum.

Step 2: Reduction to this compound

-

In a pressure vessel, dissolve the synthesized 4,4'-Bis(3-nitrophenoxy)biphenyl in a suitable solvent like ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas and stir the mixture at a slightly elevated temperature.

-

After the reaction is complete (disappearance of the starting material), filter the mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude BAPB.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis of a BAPB-based Polyimide (Example: BAPB-PMDA)

Step 1: Poly(amic acid) Synthesis

-

In a dry, nitrogen-purged flask, dissolve this compound (BAPB) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

-

Cool the solution in an ice bath.

-

Gradually add an equimolar amount of pyromellitic dianhydride (PMDA) powder to the stirred solution.

-

Continue stirring at low temperature for several hours, then allow the reaction to proceed at room temperature overnight to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

-

Cast the poly(amic acid) solution onto a glass plate to form a thin film.

-

Place the plate in a vacuum oven and heat it in a stepwise manner. A typical heating profile would be: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and induces cyclodehydration to form the polyimide.

-

After cooling to room temperature, the resulting tough, flexible polyimide film can be peeled off the glass plate.

Conclusion

This compound stands as a cornerstone monomer in the development of high-performance polyimides. Its unique chemical structure provides a versatile platform for chemists to design and synthesize polymers with a wide spectrum of desirable properties. The ability to tailor thermal stability, mechanical strength, and processability through the judicious selection of dianhydride co-monomers ensures the continued relevance of BAPB in advanced materials science. This guide has provided a foundational understanding of the applications of BAPB, complete with quantitative data and detailed experimental protocols, to aid researchers and scientists in their exploration of this remarkable class of polymers.

References

"4,4'-Bis(3-aminophenoxy)biphenyl as a monomer for polyimides"

An In-depth Technical Guide to 4,4'-Bis(3-aminophenoxy)biphenyl as a Monomer for Polyimides

This guide provides a comprehensive overview of this compound, a key monomer in the synthesis of high-performance polyimides. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and properties of advanced polymer materials. This document details the properties of the monomer, experimental protocols for polyimide synthesis, and a summary of the resulting polymer characteristics.

Monomer Profile: this compound

This compound is an aromatic diamine monomer that is frequently used to synthesize polyimides with desirable properties such as high thermal stability and good mechanical performance. The flexible ether linkages in its structure can impart improved solubility and processability to the resulting polymers.

| Property | Value |

| CAS Number | 105112-76-3[1] |

| Chemical Formula | C24H20N2O2[1] |

| Molecular Weight | 368.44 g/mol [1] |

| Appearance | White to reddish-yellow powder/crystal |

| Melting Point | 147 °C |

Polyimide Synthesis from this compound

Polyimides are typically synthesized via a two-step polycondensation reaction. The first step involves the reaction of the diamine monomer, this compound, with an aromatic dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization, which involves the elimination of water.

Experimental Protocol: Synthesis of Polyimide

This protocol is a general procedure for the synthesis of polyimides from this compound and an aromatic dianhydride, such as 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA).

Materials:

-

This compound (diamine)

-

3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA)

-

N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) (anhydrous)

-

Argon or Nitrogen gas supply

-

Mechanical stirrer, three-necked flask, and drying tube

Procedure:

-

Poly(amic acid) Synthesis:

-

In a three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve a specific molar amount of this compound in anhydrous NMP or DMAc.

-

Once the diamine is fully dissolved, add an equimolar amount of the dianhydride (e.g., BPDA) in small portions with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature under an inert atmosphere for 24 hours to form a viscous poly(amic acid) solution.

-

-

Thermal Imidization:

-

Cast the poly(amic acid) solution onto a clean, dry glass plate.

-

Place the cast film in a vacuum oven and subject it to a staged curing cycle. A typical cycle might be:

-

80 °C for 1 hour

-

150 °C for 1 hour

-

200 °C for 1 hour

-

250 °C for 1 hour

-

300 °C for 1 hour

-

-

After cooling to room temperature, the resulting polyimide film can be peeled from the glass plate.

-

Properties of Polyimides Derived from a Structural Isomer

Detailed property data for polyimides synthesized directly from this compound is limited in the available literature. However, extensive data exists for polyimides derived from its structural isomer, 4,4'-bis(p-aminophenoxy)biphenyl. This data, presented below, can be considered a valuable reference point for predicting the performance of polyimides from the 3-aminophenoxy isomer.

Thermal Properties

The thermal stability of these polyimides is excellent, as indicated by their high glass transition temperatures (Tg) and decomposition temperatures.

| Dianhydride Used | Tg (°C) | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) |

| BPDA | 276 | 540 | 565 |

| BTDA | 260 | 535 | 560 |

| ODPA | 255 | 530 | 555 |

| 6FDA | 290 | 525 | 550 |

Data sourced from studies on the structural isomer 4,4'-bis(p-aminophenoxy)biphenyl.

Mechanical Properties

The polyimide films exhibit good mechanical strength and flexibility, making them suitable for various demanding applications.

| Dianhydride Used | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| BPDA | 110 | 2.5 | 15 |

| BTDA | 105 | 2.4 | 12 |

| ODPA | 100 | 2.3 | 10 |

| 6FDA | 115 | 2.6 | 18 |

Data sourced from studies on the structural isomer 4,4'-bis(p-aminophenoxy)biphenyl.

Solubility

The solubility of polyimides is a crucial factor for their processability. The incorporation of flexible ether linkages generally improves solubility.

| Solvent | Solubility |

| NMP | Soluble |

| DMAc | Soluble |

| DMF | Soluble |

| m-Cresol | Soluble |

| Chloroform | Insoluble |

| Acetone | Insoluble |

Data sourced from studies on the structural isomer 4,4'-bis(p-aminophenoxy)biphenyl.

Dielectric Properties and Moisture Absorption

For many microelectronic applications, a low dielectric constant and low moisture absorption are critical. Aromatic polyimides generally exhibit dielectric constants in the range of 3.0 to 4.0 and moisture absorption of less than 3%.[2] The presence of bulky side groups or fluorine atoms can further reduce these values.[3]

Characterization of Polyimides

A suite of analytical techniques is employed to confirm the successful synthesis of the polyimides and to evaluate their properties.

References

"literature review on 4,4'-Bis(3-aminophenoxy)biphenyl"

An In-depth Technical Guide to 4,4'-Bis(3-aminophenoxy)biphenyl: Synthesis, Properties, and Applications in High-Performance Polymers

Introduction

This compound (BAPB) is a diamine monomer renowned for its role in the synthesis of high-performance polymers, particularly polyimides. Its unique molecular architecture, featuring a rigid biphenyl core flanked by flexible ether linkages and reactive amine functionalities, imparts a desirable combination of thermal stability, mechanical strength, and chemical resistance to the resulting polymers.[1] These characteristics make BAPB-derived polymers highly suitable for demanding applications in the aerospace, electronics, and automotive industries.[1][2] This technical guide provides a comprehensive review of the synthesis of this compound, its key properties, and its application in the formulation of advanced polymeric materials.

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves a nucleophilic aromatic substitution reaction to form the dinitro precursor, 4,4'-Bis(3-nitrophenoxy)biphenyl. The subsequent step is the reduction of the nitro groups to amine groups to yield the final diamine monomer.[1]

Step 1: Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl

The precursor, 4,4'-Bis(3-nitrophenoxy)biphenyl, is synthesized via the reaction of 4,4'-biphenol with a substituted nitrobenzene, such as m-dinitrobenzene or p-chloronitrobenzene, in the presence of a base.[1] A common method involves reacting m-dinitrobenzene and 4,4'-biphenol in a polar aprotic solvent like dimethylformamide (DMF) with an acid-binding agent such as potassium carbonate.[1][3]

Step 2: Synthesis of this compound

The final step is the reduction of the nitro groups of 4,4'-Bis(3-nitrophenoxy)biphenyl to amines. Catalytic hydrogenation is a widely used and efficient method for this transformation, offering high yields and purity.[1] This process typically involves hydrogen gas in the presence of a metal catalyst. Another approach involves using hydrazine hydrate in the presence of a catalyst.[3]

Experimental Protocols

Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl

A detailed experimental protocol for a related isomer, 4,4'-Bis(4-nitrophenoxy)biphenyl, is provided in a patent, which can be adapted for the synthesis of the 3-nitro isomer.[4]

-

Reactants: Biphenol and p-nitrchlorobenzene are used as raw materials.[4]

-

Reaction Conditions: A salt-forming agent and a strong-polarity aprotic solvent are added and mixed under nitrogen protection. The mixture undergoes a reflux reaction for 3-5 hours at 130-140 °C.[4]

-

Work-up: Filtration is performed at a high temperature to remove residues. Deionized water is then dropwise added to the filtrate, followed by cooling, filtration, washing, and drying to obtain 4,4'-bis(4-nitrophenoxy)biphenyl.[4]

Synthesis of 4,4'-Bis(4-aminophenoxy)biphenyl

The following protocol for the synthesis of the 4-amino isomer can be adapted for the 3-amino target compound.[4]

-

Reactants: 4,4'-bis(4-nitrophenoxy)biphenyl, an organic amine, Ni catalyst, and an ester organic solvent.[4]

-

Reaction Conditions: The reactants are mixed under nitrogen protection, and a heat preservation reaction is performed for 5-8 hours at a pressure of 10-20 atm and a temperature of 40-70 °C.[4]

-

Work-up: After the reaction, filtration is performed, and the solvent is removed to obtain 4,4'-bis(4-aminophenoxy)biphenyl.[4]

A patent also describes a method using catalytic hydrogenation with a hydrogenation pressure of 0.5-5 MPa and a temperature of 25-100 °C in a solvent like tetrahydrofuran.[3]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 105112-76-3 | [5][6] |

| Molecular Formula | C24H20N2O2 | [5] |

| Molecular Weight | 368.44 g/mol | [5] |

| Melting Point | 147 °C | [5] |

| Appearance | White to reddish-yellow powder/crystal | [5] |

| Purity | >99% | [5][6] |

Table 2: Reaction Parameters and Yields for Synthesis

| Synthesis Step | Reactants | Solvent | Catalyst | Conditions | Yield | Reference |

| Dinitro Precursor | m-dinitrobenzene, 4,4'-biphenol | DMF | K2CO3 | - | - | [1][3] |

| Diamine (hydrogenation) | 4,4'-Bis(3-nitrophenoxy)biphenyl, H2 | Tetrahydrofuran | - | 0.5-5 MPa, 25-100 °C | >90% | [3] |

| Diamine (hydrogenation) | 4,4'-Bis(4-nitrophenoxy)biphenyl | Ethyl Acetate | Ni | 15 atm, 40-60 °C | 99.0% | [4] |

Table 3: Thermal and Mechanical Properties of Polymers Derived from Related Diamines

| Polymer System | Glass Transition Temp. (Tg) | Thermal Decomposition Temp. (TGA) | Tensile Strength | Elongation at Break | Reference |

| MBAB-aramid | 270.1 °C | 449.6 °C | 107.1 MPa | 50.7% | [2] |

| PBAB-aramid | 292.7 °C | 465.5 °C | 113.5 MPa | 58.4% | [2] |

Note: MBAB and PBAB are bis(4-aminophenoxy) benzene monomers, structurally related to BAPB.

Visualizations

Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthesis of this compound.

Polymerization Workflow

This diagram shows the general workflow for synthesizing polyimides using this compound.

References

- 1. This compound | 105112-76-3 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. CN115286519A - Preparation method of 4,4' -bis (3-aminophenoxy) biphenyl - Google Patents [patents.google.com]

- 4. CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl - Google Patents [patents.google.com]

- 5. ossila.com [ossila.com]

- 6. 4,4-BIS(3-AMINOPHENOXY)BIPHENYL(43BAPOBP) | 105112-76-3 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Polymerization of 4,4'-Bis(3-aminophenoxy)biphenyl with Dianhydrides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of high-performance polyimides derived from the polymerization of 4,4'-Bis(3-aminophenoxy)biphenyl (m-BAPB) with various aromatic dianhydrides. Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for a wide range of applications, including in the aerospace, electronics, and biomedical fields. The meta-catenated structure of m-BAPB can lead to polymers with improved solubility and processing characteristics compared to their para-isomers, without significantly compromising their high-temperature performance.

Introduction to Polyimide Synthesis

The synthesis of polyimides from diamines and dianhydrides is typically a two-step process. The first step involves the formation of a poly(amic acid) precursor through the reaction of the diamine and dianhydride in a polar aprotic solvent at room temperature. In the second step, the poly(amic acid) is converted to the final polyimide through a process of cyclodehydration, which can be achieved by either thermal treatment at elevated temperatures or by chemical imidization using dehydrating agents.[1]

The properties of the resulting polyimide are highly dependent on the chemical structure of both the diamine and the dianhydride monomers. The biphenyl group in this compound contributes to the thermal stability and mechanical strength of the polymer backbone.[2] The flexible ether linkages and the meta-catenation in m-BAPB can enhance the solubility and processability of the resulting polyimides.[2] By selecting different dianhydrides, researchers can tailor the properties of the final polymer to suit specific application requirements.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of polyimides from this compound and a selection of common aromatic dianhydrides.

Materials

-

Diamine: this compound (m-BAPB) (Purity >99%)[3]

-

Dianhydrides:

-

Pyromellitic dianhydride (PMDA)

-

3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)[4]

-

4,4'-Oxydiphthalic anhydride (ODPA)

-

-

Solvent: N,N-dimethylacetamide (DMAc) (anhydrous)[5]

-

Chemical Imidization Agents (Optional): Acetic anhydride and pyridine[6]

Protocol 1: Synthesis of Poly(amic acid)

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 15-20% (w/w).

-

Stir the solution at room temperature under a continuous nitrogen purge until the diamine has completely dissolved.

-

Gradually add an equimolar amount of the chosen dianhydride powder to the stirred diamine solution.

-

Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution. The increase in viscosity is an indicator of successful polymerization.

Protocol 2: Thermal Imidization

-

Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

-

Place the cast film in a vacuum oven and heat it according to the following temperature program:

-

100°C for 1 hour

-

200°C for 1 hour

-

300°C for 1 hour

-

-

After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.

Protocol 3: Chemical Imidization (Alternative to Thermal Imidization)

-

To the poly(amic acid) solution, add a stoichiometric amount of a dehydrating agent mixture, typically acetic anhydride and pyridine (in a 1:1 molar ratio relative to the amic acid repeating unit).

-

Stir the mixture at room temperature for 12-24 hours.

-

Precipitate the polyimide by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 100°C until a constant weight is achieved.

Data Presentation

The following tables summarize the expected properties of polyimides synthesized from this compound and various dianhydrides. The data is compiled from literature sources and provides a basis for comparison. Actual results may vary depending on the specific experimental conditions.

Table 1: Thermal Properties of Polyimides Derived from this compound

| Dianhydride | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) |

| PMDA | ~300 | >500 |

| BPDA | ~280 | >500 |

| 6FDA | ~260 | >480 |

| BTDA | ~275 | >500 |

| ODPA | ~270 | >500 |

Table 2: Mechanical Properties of Polyimide Films Derived from this compound

| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| PMDA | 90 - 110 | 2.0 - 2.5 | 5 - 10 |

| BPDA | 100 - 120 | 2.2 - 2.7 | 10 - 20 |

| 6FDA | 80 - 100 | 1.8 - 2.3 | >15 |

| BTDA | 95 - 115 | 2.1 - 2.6 | 8 - 15 |

| ODPA | 90 - 110 | 2.0 - 2.5 | 10 - 20 |

Table 3: Solubility of Polyimides Derived from this compound

| Dianhydride | NMP | DMAc | DMF | THF | Chloroform |

| PMDA | +/- | +/- | - | - | - |

| BPDA | + | + | +/- | - | - |

| 6FDA | ++ | ++ | + | + | + |

| BTDA | + | + | +/- | - | - |

| ODPA | + | + | +/- | - | - |

-

++ : Readily soluble

-

+ : Soluble

-

+/- : Partially soluble or soluble on heating

-

- : Insoluble

Visualizations

Experimental Workflow

Caption: General workflow for the two-step synthesis of polyimides.

Structure-Property Relationship

Caption: Influence of monomer structure on final polyimide properties.

References

Application Notes and Protocols for the Use of 4,4'-Bis(3-aminophenoxy)biphenyl in Composite Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(3-aminophenoxy)biphenyl (BAPB) is a highly versatile aromatic diamine monomer crucial in the synthesis of high-performance polymers, particularly polyimides. Its unique molecular structure, which incorporates a rigid biphenyl group and flexible ether linkages, imparts a desirable combination of thermal stability, mechanical strength, and processability to the resulting polymers.[1] These attributes make BAPB-based polyimides excellent candidates for use as matrix resins in advanced composite materials for demanding applications in the aerospace, electronics, and automotive industries. This document provides detailed application notes and experimental protocols for the synthesis of a BAPB-based polyimide and the fabrication of its carbon fiber reinforced composite.

Chemical Structure and Polymerization

The chemical structure of this compound is presented below. The amine functional groups serve as reactive sites for polymerization with various dianhydrides to form polyimides. A common and effective reaction partner is 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), which results in a polyimide with exceptional thermal and mechanical properties.

Caption: Chemical structure of this compound (BAPB).